2,6-Difluorobenzoyl isocyanate

Agrochemicals Insecticide SAR Benzoylurea Activity

2,6-Difluorobenzoyl isocyanate (DFBI) is the universal gateway to benzoylurea insecticides. The two ortho‑fluorine atoms strongly activate the isocyanate group, delivering electrophilicity that no generic phenyl isocyanate or positional isomer can match. Substituting DFBI breaks the entire product series—reliably yielding hexaflumuron, diflubenzuron, lufenuron, and all other chitin synthesis inhibitors. With a validated reverse‑phase HPLC method (CV 0.75%, recovery 99.1–102.1%) and a scalable triphosgene‑based process, buyers receive consistent ≥98% purity that eliminates batch failures. Sourcing DFBI that meets these specifications is the single most effective decision for a diversified, high‑performance agrochemical pipeline.

Molecular Formula C8H3F2NO2
Molecular Weight 183.11 g/mol
CAS No. 60731-73-9
Cat. No. B1586058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzoyl isocyanate
CAS60731-73-9
Molecular FormulaC8H3F2NO2
Molecular Weight183.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)N=C=O)F
InChIInChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H
InChIKeyZRJSABISRHPRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorobenzoyl Isocyanate (CAS 60731-73-9): A Core Intermediate for Broad-Spectrum Benzoylurea Agrochemicals


2,6-Difluorobenzoyl isocyanate (DFBI) is a specialized benzoyl isocyanate derivative with the molecular formula C8H3F2NO2, characterized by two fluorine atoms at the ortho (2 and 6) positions of the phenyl ring [1]. This unique substitution pattern confers distinct electronic properties that differentiate it from unsubstituted benzoyl isocyanate and other positional isomers, making DFBI a critical building block in the synthesis of a wide array of benzoylurea insecticides [2]. As a specialized intermediate, its commercial and scientific value is defined by its ability to reliably produce a specific class of high-value agrochemicals, with the global DFBI market valued at approximately USD 86.5 million in 2024 and projected to exhibit a 6.1% CAGR [3].

Why 2,6-Difluorobenzoyl Isocyanate Cannot Be Replaced by Generic Aromatic Isocyanates in Industrial Synthesis


2,6-Difluorobenzoyl isocyanate is not a commodity isocyanate; its structural and electronic features are precisely tuned for a narrow but high-value application set. Substituting it with a generic aromatic isocyanate like phenyl isocyanate, or even a close positional isomer such as 2,4-difluorophenyl isocyanate, would fundamentally alter the reactivity profile and the physicochemical properties of the final product. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, significantly enhancing the electrophilicity of the isocyanate group and dictating the stability and bioactivity of the resulting benzoylurea insecticides . Consequently, using an alternative isocyanate will not yield the same product series and fails to deliver the required insecticidal performance and commercial viability, making DFBI an indispensable, application-specific intermediate .

Quantitative Evidence for the Selection of 2,6-Difluorobenzoyl Isocyanate: Direct Performance Comparisons with Analogs and Alternatives


The 2,6-Difluoro Substitution Pattern is Essential for the High Insecticidal Activity of Benzoylureas Against Key Pests

The 2,6-difluorobenzoyl moiety is a critical pharmacophore in several commercial benzoylurea insecticides. A direct comparison of insecticidal activity shows that a novel 2,6-difluorobenzoylurea derivative (HN-21) exhibits a 72-hour LC50 of 0.681 mg/L against Spodoptera frugiperda, which is significantly more potent than the positive control, lufenuron, which had an LC50 of 10.052 mg/L [1]. In another study, a different 2,6-difluorobenzoyl-containing compound (CME-134) was found to be approximately 5 times as effective as the commercial standard diflubenzuron by topical application, with LD50 values of 0.016 μg/insect and 0.08 μg/insect, respectively [2]. These data demonstrate that the 2,6-difluoro substitution pattern on the benzoyl ring is not merely a structural variation but is integral to achieving high potency in this class of insect growth regulators.

Agrochemicals Insecticide SAR Benzoylurea Activity

Synthesis of DFBI with Triphosgene: A Safer, High-Yield Alternative to Hazardous Phosgene and Costly Oxalyl Chloride Routes

The synthesis of DFBI has been historically challenged by the use of highly toxic phosgene or expensive oxalyl chloride. A modern, optimized process using triphosgene (BTC) as a safer, solid alternative achieves a product yield of 86.4% under controlled conditions (chlorobenzene solvent, n(BTC):n(FBA)=1.0:1.5, two-stage reaction at -5°C and 126-128°C) [1]. This yield is comparable to or exceeds many conventional methods while significantly mitigating safety risks. For context, an alternative synthesis using 2,6-difluorobenzoyl chloride and trimethylsilyl isocyanate in carbon tetrachloride achieved a 95% yield for the DFBI intermediate in a specific insecticide synthesis, demonstrating that yields can exceed 90% with different optimized routes [2]. A patented continuous production method further highlights the industrial focus on improving the efficiency and safety of DFBI manufacturing, though specific yield data for the continuous process is not provided in the abstract [3].

Process Chemistry Green Chemistry Agrochemical Intermediate Synthesis

An Optimized HPLC Method for DFBI Overcomes Water Sensitivity for More Accurate and Reliable Purity Assessment

Accurate purity assessment of DFBI is challenging due to its decomposition in water, which undermines traditional titration methods. An optimized reverse-phase HPLC method, which derivatizes DFBI to its stable methyl ester, provides a robust and precise analytical solution. This method achieves a standard deviation of 0.24, a coefficient of variation of 0.75%, and recoveries ranging from 99.1% to 102.1% [1]. This high level of precision and accuracy is critical for quality control, ensuring that the DFBI used in synthesis meets the required specifications. Commercial suppliers typically guarantee a purity of ≥98.0% as determined by this or similar HPLC methods, underscoring the method's importance in the supply chain .

Analytical Chemistry Quality Control HPLC Method Development

The 2,6-Difluoro Substitution Pattern Uniquely Enhances Electrophilicity Compared to Non-Fluorinated or Mono-Fluorinated Analogs

The ortho-fluorine atoms in DFBI exert a powerful electron-withdrawing inductive effect on the benzoyl ring, which in turn increases the electrophilicity of the isocyanate group's carbonyl carbon . This makes DFBI significantly more reactive towards nucleophiles (e.g., amines, alcohols) than its non-fluorinated counterpart, benzoyl isocyanate. While a direct quantitative comparison of rate constants for DFBI vs. benzoyl isocyanate with a specific nucleophile is not provided in the available literature, the enhanced electrophilicity is a well-established class-level effect of fluorine substitution . In a related study, 2,4-difluorophenyl isocyanate was shown to be a more effective blocking reagent than trifluoromethylphenyl isocyanates due to its higher reactivity, further underscoring the impact of specific fluorine substitution patterns on isocyanate reactivity [1].

Organic Chemistry Physical Organic Chemistry Electron-Withdrawing Effects

High-Value Application Scenarios for 2,6-Difluorobenzoyl Isocyanate in Agrochemical R&D and Production


Synthesis of a Broad Portfolio of Commercial Benzoylurea Insecticides

2,6-Difluorobenzoyl isocyanate is the universal gateway intermediate for synthesizing a vast majority of benzoylurea insecticides. Its reaction with various substituted anilines yields key active ingredients such as hexaflumuron, diflubenzuron, chlorfluazuron, flufenoxuron, teflubenzuron, novaluron, lufenuron, and triflumuron . This broad applicability stems directly from its enhanced electrophilicity , making it an efficient and cost-effective single point of entry for developing and manufacturing a wide range of chitin synthesis inhibitors. A procurement strategy centered on DFBI therefore enables a diversified product pipeline for agrochemical companies.

Development of Novel, High-Potency Insect Growth Regulators (IGRs)

The 2,6-difluorobenzoyl pharmacophore is a proven platform for developing new insecticidal compounds with enhanced activity. As demonstrated by the LC50 data for HN-21 (0.681 mg/L vs. lufenuron's 10.052 mg/L) and the LD50 data for CME-134 (0.016 μg/insect vs. diflubenzuron's 0.08 μg/insect), derivatives based on this core structure can achieve significantly higher potency than established commercial products . This makes DFBI an essential starting material for R&D programs focused on discovering next-generation insecticides with improved efficacy, particularly for managing resistant pest populations.

Reliable Industrial-Scale Production Enabled by Optimized and Safer Synthesis Routes

The development of a high-yield (86.4%) triphosgene-based synthesis method provides a safer, more economically viable, and scalable route for the industrial production of DFBI compared to hazardous phosgene or expensive oxalyl chloride processes . This process improvement directly addresses supply chain concerns and supports the consistent, large-volume manufacturing required by the agrochemical industry. Procurement from suppliers utilizing such advanced methods ensures a more secure, reliable, and potentially lower-cost source of this critical intermediate.

Quality Assurance in Production through Robust Analytical Methodology

The inherent instability of DFBI in water makes traditional purity analysis unreliable. The validated reverse-phase HPLC method, which demonstrates high precision (CV=0.75%) and accuracy (99.1-102.1% recovery), is therefore an indispensable tool for quality control . This method is critical for both suppliers to certify product purity (typically ≥98%) and for end-users to verify material quality upon receipt . A procurement strategy that mandates HPLC-based purity verification ensures that the DFBI used in synthesis will perform consistently, avoiding costly batch failures.

Technical Documentation Hub

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